Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride
Overview
Description
“Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1593136-53-8 . It has a molecular weight of 250.73 and its IUPAC name is methyl 1-alanylpiperidine-3-carboxylate hydrochloride . The compound is usually stored at room temperature and it appears as a powder .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H18N2O3.ClH/c1-7(11)9(13)12-5-3-4-8(6-12)10(14)15-2;/h7-8H,3-6,11H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 250.73 .Scientific Research Applications
Synthesis and Biological Properties
Synthesis Process : A series of compounds related to methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride were synthesized through reactions involving α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reactants in ether. These compounds, including the hydrochlorides of aminopropanols, appear as white crystalline substances (Гаспарян et al., 2011).
Antibacterial and Antioxidant Properties : Some of these synthesized compounds exhibit moderate antibacterial activity, and a few have demonstrated high antioxidant activity. This indicates potential applications in areas requiring antibacterial and antioxidant properties (Гаспарян et al., 2011).
Application in Novel Compound Synthesis
Development of Heterocyclic Amino Acids : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are structurally related to the compound , were synthesized as novel heterocyclic amino acids. These compounds were used as achiral and chiral building blocks in chemical synthesis (Matulevičiūtė et al., 2021).
Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to this compound, were synthesized and characterized. These derivatives found use in creating novel compounds with potential pharmacological applications (Sedlák et al., 2008).
Utilization in Drug Development
Inhibitory Properties in Cancer Treatment : Compounds structurally similar to this compound were investigated for their potential in inhibiting Aurora A, a protein involved in cancer cell proliferation. This suggests a role in the development of cancer treatments (ヘンリー,ジェームズ, 2006).
Synthesis of Neuroleptic Agents : Related compounds were synthesized for use in metabolic studies of neuroleptic agents, indicating applications in the study and treatment of neurological disorders (Nakatsuka et al., 1981).
Safety and Hazards
The safety information for “Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely to avoid these hazards .
Properties
IUPAC Name |
methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-7(11)9(13)12-5-3-4-8(6-12)10(14)15-2;/h7-8H,3-6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQMKJHBOHTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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